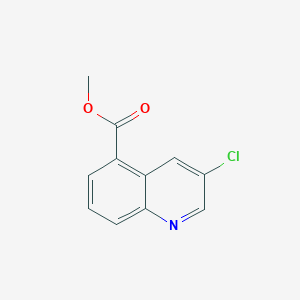

Methyl 3-chloroquinoline-5-carboxylate

CAS No.: 2225879-42-3

Cat. No.: VC11670547

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225879-42-3 |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | methyl 3-chloroquinoline-5-carboxylate |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3 |

| Standard InChI Key | AWQACRGMRLFBFW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl |

| Canonical SMILES | COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl |

Introduction

Structural and Chemical Profile

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 2225879-42-3 |

| Molecular Formula | |

| Molecular Weight | 221.64 g/mol |

| SMILES | COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl |

| PubChem CID | 138106157 |

Synthesis and Regioselective Functionalization

Synthetic Routes

The synthesis of methyl 3-chloroquinoline-5-carboxylate typically involves multi-step reactions starting from quinoline or its derivatives. A regioselective approach ensures precise chlorination and esterification at the 3- and 5-positions, respectively. One plausible method involves:

-

Chlorination: Direct electrophilic substitution using chlorine gas or in the presence of a Lewis acid catalyst.

-

Esterification: Reaction of the intermediate carboxylic acid with methanol under acidic or enzymatic conditions.

A patent detailing the synthesis of structurally analogous compounds (e.g., 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester) highlights the use of (DMF) as a catalyst for acyl chloride formation, followed by triethylamine-mediated esterification . While this method targets a thiophene derivative, similar strategies—such as controlled temperature regimes (0–5°C) and solvent selection (chloroform, methanol)—could be adapted for quinoline systems .

Optimization Challenges

Key challenges include minimizing side reactions (e.g., over-chlorination) and achieving high purity. Recrystallization from methanol-water mixtures, as described in the purification of related esters, improves yield and purity . For instance, a reported protocol for a thiophene analog achieved 91.6% yield and 97.2% purity after vacuum drying , suggesting comparable optimizations could apply to methyl 3-chloroquinoline-5-carboxylate.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: Peaks corresponding to the ester carbonyl () and C-Cl stretching () are expected.

-

NMR Spectroscopy: NMR would show signals for the methyl ester () and aromatic protons, while NMR would confirm the carbonyl carbon () .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate for synthesizing:

-

Antimicrobial agents: Hybrid molecules combining quinoline and imidazole moieties .

-

Kinase inhibitors: Analogues targeting EGFR, VEGFR, and other oncogenic kinases .

Material Science

Quinoline derivatives are investigated as ligands in catalytic systems or fluorescent probes, though applications for this specific ester remain unexplored.

Future Directions

-

Mechanistic Studies: Elucidate the compound’s mode of action in microbial and cancer cells.

-

Derivatization: Explore substitutions at the 6- and 8-positions to enhance potency and selectivity.

-

Scale-Up Synthesis: Develop greener methodologies (e.g., flow chemistry) to improve yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume